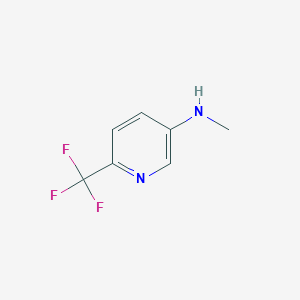

Methyl-(6-trifluoromethylpyridin-3-yl)-amine

Overview

Description

Synthesis Analysis

The synthesis process of a similar compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl) ethyl)-λ4-sulfanylidene)cyanamide as a starting material, using an oxidation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [6-(Trifluoromethyl)pyridin-3-yl]methanol, are as follows: It has a molecular weight of 177.13, it is a liquid at 20 degrees Celsius, it should be stored under inert gas, it is air sensitive, and it has a boiling point of 102 °C/1 mmHg .Scientific Research Applications

Organometallic and Coordination Chemistry

Complexes involving aminopyridine ligands have been synthesized to explore their potential in organometallic chemistry, showing varied reactivities and properties based on their structural configurations. For example, low-valent aminopyridinato chromium methyl complexes were studied for their electronic structures and potential reactivities, highlighting the versatility of aminopyridine ligands in organometallic frameworks (Noor, Schwarz, & Kempe, 2015) (Organometallics).

The influence of aromatic substituents on the coordination chemistry of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands was systematically examined, providing insights into how subtle structural modifications can impact the reactivity and properties of metal complexes (Kunishita et al., 2008) (Inorganic Chemistry).

Synthetic Methodologies and Ligand Design

Synthesis and structural analysis of aminopyridinato-stabilized yttrium and lanthanum amides were conducted, revealing their interactions with alkylaluminium compounds and suggesting their utility in designing novel coordination complexes (Döring & Kempe, 2009) (European Journal of Inorganic Chemistry).

Research on trialkyltantalum complexes stabilized by aminopyridinato ligands illustrated the potential for creating stable organometallic compounds with specific coordination environments, contributing to the development of new catalysts or reactive intermediates (Noor, Kretschmer, & Kempe, 2006) (European Journal of Inorganic Chemistry).

Photophysical and Electrochemical Studies

- Investigations into the photophysical properties of Rh(III) complexes with pyridyl triazole ligands showcased the role of such complexes in understanding light-induced electronic transitions, with potential applications in photochemistry and photovoltaics (Burke et al., 2004) (Inorganica Chimica Acta).

Safety and Hazards

The safety data sheet for a similar compound, N-METHYL-1-[6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHANAMINE, suggests that it causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Future Directions

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group and the pyridine moiety in the compound can interact with various biological targets, potentially leading to changes in their function .

Biochemical Pathways

It is known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

It is known that compounds with similar structures can have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Methyl-(6-trifluoromethylpyridin-3-yl)-amine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the presence of certain enzymes .

properties

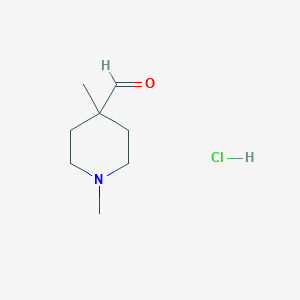

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-11-5-2-3-6(12-4-5)7(8,9)10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGRSBJYVFNRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

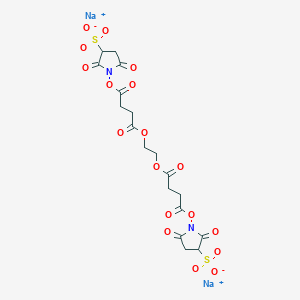

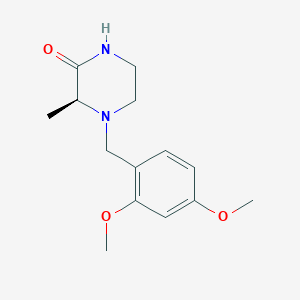

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)

![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)